molecular formula C15H16N2O4 B7883790 5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid

5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid

Cat. No.: B7883790
M. Wt: 288.30 g/mol
InChI Key: CFJHPBCHQHDBHO-UHFFFAOYSA-N
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Description

5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and carboxylic acid groups at specific positions. Its molecular formula is C13H14N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, nitro groups.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxy-2-methylpropyl)-4,6-dimethylbenzoic acid
  • 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid

Uniqueness

5-(2-Carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(2-carboxy-2-methylpropyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,14(20)21)8-12-11(13(18)19)9-16-17(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJHPBCHQHDBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=NN1C2=CC=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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